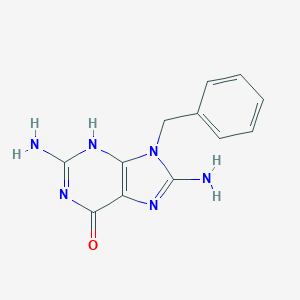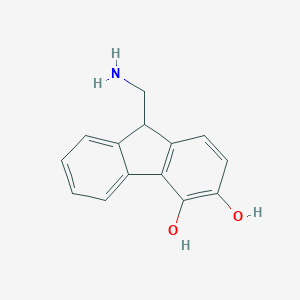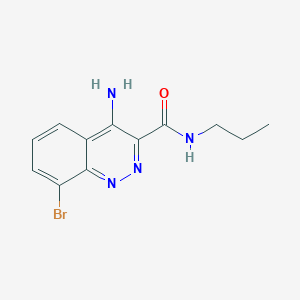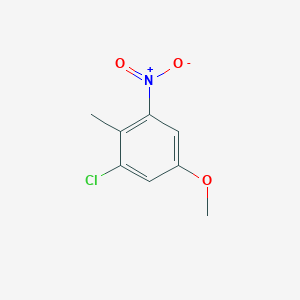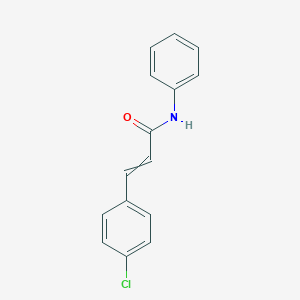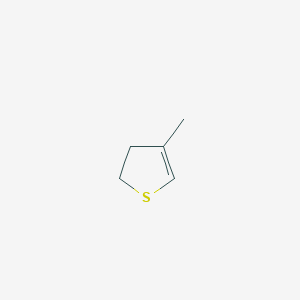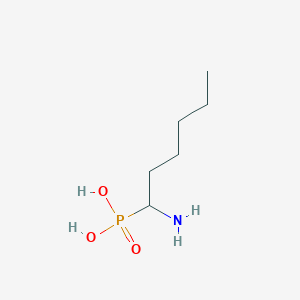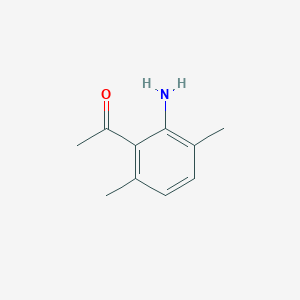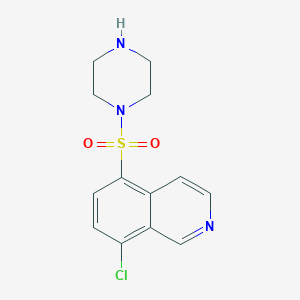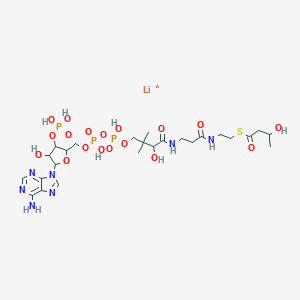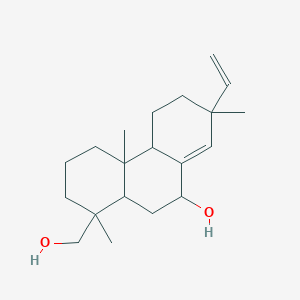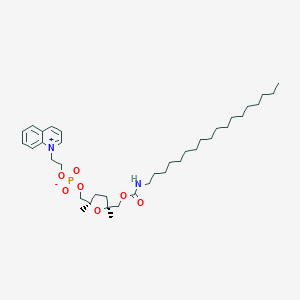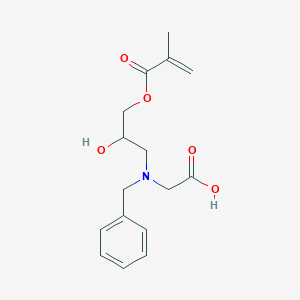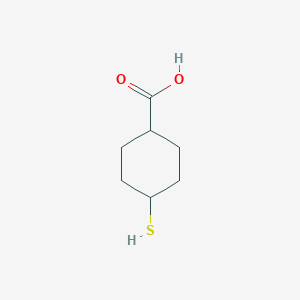
4-Sulfanylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as cysteine, which is a non-essential amino acid that is found in high concentrations in the human body. Cysteine plays a critical role in various physiological processes such as protein synthesis, detoxification, and antioxidant defense. The purpose of
Mécanisme D'action
The mechanism of action of 4-Sulfanylcyclohexane-1-carboxylic acid is mainly attributed to its ability to donate a sulfhydryl group (-SH) to form disulfide bonds with other molecules. This process is critical in the formation of various proteins and enzymes in the body. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid can act as a scavenger of free radicals, which are harmful molecules that can cause cellular damage and lead to various diseases.
Effets Biochimiques Et Physiologiques
4-Sulfanylcyclohexane-1-carboxylic acid has various biochemical and physiological effects on the body. It has been shown to increase glutathione levels, which is a critical antioxidant molecule that protects cells from oxidative damage. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its role in regulating blood pressure and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-Sulfanylcyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, this compound is stable and can be stored for extended periods without degradation. However, one of the limitations is that it is highly reactive and can form disulfide bonds with other molecules, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 4-Sulfanylcyclohexane-1-carboxylic acid. One of the areas of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been studied for its role in regulating the immune system and may have potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion
In conclusion, 4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body. Further research is needed to understand the full potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
4-Sulfanylcyclohexane-1-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of cystine with hydrochloric acid, followed by the addition of sodium hydroxide to form cysteine. Enzymatic synthesis involves the use of enzymes such as cysteine synthase and cystathionine gamma-lyase to convert cystathionine to cysteine. Microbial synthesis involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce cysteine through fermentation.
Applications De Recherche Scientifique
4-Sulfanylcyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body.
Propriétés
Numéro CAS |
105676-06-0 |
|---|---|
Nom du produit |
4-Sulfanylcyclohexane-1-carboxylic acid |
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
4-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9) |
Clé InChI |
KLFCJRIFKLBIEU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)S |
SMILES canonique |
C1CC(CCC1C(=O)O)S |
Synonymes |
Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



